Tectorigenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antioxidant and Anti-inflammatory Properties

Studies suggest Tectorigenin possesses potent antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals, reduce oxidative stress, and modulate inflammatory pathways in cells. This makes Tectorigenin a potential candidate for research into conditions associated with chronic inflammation and oxidative damage, such as neurodegenerative diseases and cardiovascular diseases.

Bone Health

Emerging research suggests Tectorigenin may play a role in bone health. Studies have shown it can stimulate osteoblast activity, which are cells responsible for bone formation []. Additionally, Tectorigenin may inhibit osteoclast activity, cells that break down bone tissue. These findings warrant further investigation into the potential use of Tectorigenin for preventing or managing bone loss conditions like osteoporosis.

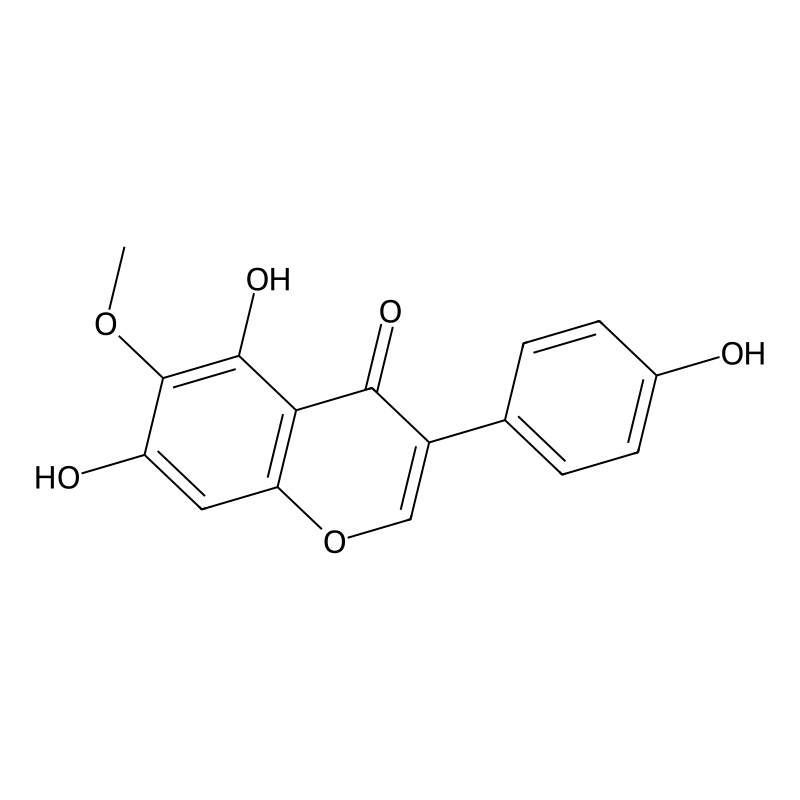

Tectorigenin is an O-methylated isoflavone, classified as a type of flavonoid, with the chemical formula C₁₆H₁₂O₆. It is structurally characterized by three hydroxyl groups and a methoxy group, specifically denoted as 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one. This compound has been isolated from various plant sources, including Belamcanda chinensis (leopard lily), Iris unguicularis (Algerian iris), and Pueraria thunbergiana (East Asian arrowroot) .

- Antioxidant activity: Tectorigenin's structure suggests it could function as a free radical scavenger, protecting cells from oxidative damage [].

- Antitumor effects: Studies indicate Tectorigenin might inhibit the growth and proliferation of cancer cells through various mechanisms [].

- Antibacterial activity: Tectorigenin might possess antibacterial properties against specific bacterial strains.

Tectorigenin undergoes several chemical transformations, primarily involving glucuronidation, sulfation, demethylation, and methoxylation in metabolic pathways. Its synthesis can be achieved through hydrolysis of tectoridin using hydrochloric acid in a methanol-water mixture, yielding approximately 37.5% tectorigenin . Additionally, tectorigenin can be synthesized via the isomerization of ψ-tectorigenin under alkaline conditions .

Tectorigenin exhibits a range of biological activities, including antioxidant properties. It scavenges hydroxyl and superoxide radicals, demonstrating effective radical scavenging capabilities with IC50 values of 87 µg/ml and 46.62 µg/ml, respectively . Furthermore, studies indicate that tectorigenin has potential anti-inflammatory effects and may improve metabolic disorders by blocking preadipocyte differentiation through modulation of PPARγ and NF-κB signaling pathways . Its anticancer properties have also been noted, particularly its ability to inhibit angiogenesis and reduce tumor size in experimental models .

Tectorigenin has several applications in pharmacology and herbal medicine:

- Antioxidant: Used for its free radical scavenging abilities.

- Anti-inflammatory: Potential therapeutic agent for inflammatory conditions.

- Anticancer: Investigated for its role in inhibiting tumor growth and angiogenesis.

- Metabolic Disorders: Explored for its effects on glucose metabolism and adipocyte differentiation .

Research indicates that tectorigenin interacts with various biological pathways. It has shown potential in modulating estrogenic activity, which may influence hormonal balance . Additionally, its antioxidant properties suggest interactions with oxidative stress pathways, potentially offering protective effects against cellular damage induced by reactive oxygen species .

Tectorigenin shares structural similarities with other isoflavones but exhibits unique properties that distinguish it from them. Here are some similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Tectoridin | Glycoside form of tectorigenin | Higher solubility; less potent than tectorigenin |

| ψ-Tectorigenin | Isomeric form | Different biological activity profile |

| Genistein | Another O-methylated isoflavone | Stronger estrogenic activity |

| Daidzein | Non-methylated isoflavone | Less potent antioxidant properties |

Tectorigenin's unique combination of hydroxyl and methoxy groups contributes to its distinctive biological activities compared to these similar compounds .

Tectorigenin is a naturally occurring isoflavone compound with the molecular formula C₁₆H₁₂O₆ and a molecular weight of 300.26 grams per mole [1] [2] [3]. This molecular composition represents a methoxyisoflavone structure containing sixteen carbon atoms, twelve hydrogen atoms, and six oxygen atoms. The compound is registered under Chemical Abstracts Service number 548-77-6 [1] [3] [4], providing a unique identifier for chemical databases and regulatory purposes.

The molecular weight determination of 300.26 g/mol has been consistently confirmed through multiple analytical methods including mass spectrometry and computational chemistry calculations [1] [2] [3]. This molecular mass places tectorigenin within the typical range of isoflavone compounds, which generally exhibit molecular weights between 250-350 g/mol. The exact mass, calculated with higher precision, is 300.063 g/mol [3], which becomes particularly relevant for high-resolution mass spectrometry applications and structural confirmation studies.

Chemical Structure and Functional Groups

Isoflavone Core Structure

Tectorigenin possesses the characteristic isoflavone core structure, which is fundamentally a 4H-chromen-4-one system with a phenyl substituent at position 3 [1] [5] [6]. This core represents a specific subclass of flavonoids distinguished by the positioning of the phenyl ring attachment. The isoflavone framework consists of a benzopyran ring system fused to form the basic chromone structure, creating a tricyclic aromatic system that serves as the foundation for the compound's chemical and biological properties [6].

The structural arrangement includes three distinct aromatic rings contributing to the overall planar configuration of the molecule [6]. The chromen-4-one core provides the fundamental backbone, while the phenyl substituent extends the conjugated system. This structural arrangement is characteristic of isoflavones and distinguishes them from other flavonoid subclasses such as flavones and flavonols, where the phenyl ring is positioned differently.

Position-specific Substitutions (5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one)

The systematic chemical name for tectorigenin is 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one [5] [3] [4], which precisely describes the position-specific substitutions on the isoflavone core. The compound features three hydroxyl groups strategically positioned at carbon atoms 5, 7, and 4' (on the phenyl ring), along with a methoxy group at position 6 [7] [8]. This substitution pattern is critical for the compound's physicochemical properties and biological activities.

The hydroxyl group at position 5 forms an intramolecular hydrogen bond with the carbonyl oxygen at position 4, contributing to molecular stability [9]. The 7-hydroxyl group and the 6-methoxy group are positioned adjacently on the A-ring of the isoflavone structure, creating a specific electronic environment that influences the compound's reactivity and spectroscopic properties. The 4'-hydroxyl group on the B-ring phenyl substituent provides an additional site for hydrogen bonding and potential chemical modifications.

The methoxy group at position 6 is particularly significant as it differentiates tectorigenin from many other isoflavones and contributes to its unique properties [7] [8]. This methoxy substitution affects the electron density distribution across the molecule and influences both the compound's solubility characteristics and its interactions with biological targets.

Physicochemical Properties

Solubility Profile

Tectorigenin exhibits limited solubility in aqueous systems but demonstrates good solubility in organic solvents [2]. The compound shows significant solubility in dimethyl sulfoxide, with reported values of 150 mg/mL (equivalent to 499.57 mM) when ultrasonic treatment and gentle warming are applied [2] [10] [11]. This enhanced solubility in dimethyl sulfoxide makes it a preferred solvent for biological assays and chemical analysis of tectorigenin.

The poor water solubility is attributed to the hydrophobic nature of the isoflavone core structure and the presence of aromatic ring systems [2]. The calculated partition coefficient (LogP) of 3.49 indicates a moderate to high lipophilicity [6], suggesting preferential partitioning into lipid environments over aqueous phases. This lipophilic character is consistent with the compound's ability to cross cellular membranes and interact with intracellular targets.

The solubility characteristics are also influenced by the presence of both hydrogen bond donors (hydroxyl groups) and acceptors (oxygen atoms), which can facilitate interactions with polar solvents under appropriate conditions [6]. The compound's limited water solubility has practical implications for formulation development and bioavailability considerations in pharmaceutical applications.

Thermal Properties (Melting Point, Boiling Point)

Tectorigenin demonstrates well-defined thermal properties with a melting point range of 225-226°C [4] [12] [10]. This relatively high melting point reflects the molecular stability provided by the aromatic ring systems and the intramolecular hydrogen bonding network. The narrow melting point range indicates good purity levels typically achieved in isolated natural products or synthetic preparations.

The estimated boiling point of tectorigenin is approximately 361.5°C, though this value should be considered a rough estimate [10]. The high boiling point is characteristic of polyphenolic compounds with extensive aromatic conjugation and multiple hydroxyl groups. These thermal properties suggest that tectorigenin remains stable under normal storage and handling conditions but may undergo thermal decomposition at elevated temperatures.

Additional thermal characteristics include a density of 1.512 g/cm³ and an estimated refractive index of 1.4600 [4] [10]. The relatively high density compared to simple organic compounds reflects the presence of multiple oxygen atoms and the compact aromatic structure. For storage and handling purposes, tectorigenin is recommended to be kept in sealed, dry conditions at 2-8°C to maintain stability and prevent degradation [10] [11].

Spectroscopic Characteristics

Tectorigenin exhibits characteristic spectroscopic properties that enable its identification and quantitative analysis. The compound typically appears as a light yellow powder to crystalline material [11], indicating chromophoric properties arising from the extended conjugated system of the isoflavone structure.

The predicted acid dissociation constant (pKa) value is 6.49±0.20 [4] [10], indicating that the compound can exist in different ionization states depending on pH conditions. This pKa value primarily relates to the phenolic hydroxyl groups, with implications for the compound's behavior in biological systems and analytical procedures.

Ultraviolet-visible spectroscopy reveals characteristic absorption patterns typical of isoflavones, with absorption maxima generally occurring in the 250-350 nm range due to π→π* electronic transitions within the aromatic system [13]. The specific electronic environment created by the hydroxyl and methoxy substituents influences the exact positions and intensities of these absorption bands.

Nuclear magnetic resonance spectroscopy provides detailed structural information, with characteristic chemical shifts for aromatic protons typically appearing in the 6.5-8.0 ppm range, while the methoxy group protons appear around 3.5-4.0 ppm [14]. The hydroxyl protons show variable chemical shifts depending on hydrogen bonding interactions and solvent conditions.

Isomeric Forms and Related Compounds

ψ-Tectorigenin

ψ-Tectorigenin (psi-tectorigenin) represents an important structural isomer of tectorigenin, sharing the same molecular formula C₁₆H₁₂O₆ but differing in the position of the methoxy group substitution [15] [16]. While tectorigenin contains a methoxy group at position 6, ψ-tectorigenin features the methoxy substituent at position 8, resulting in the systematic name 5,7-dihydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-chromen-4-one [17] [16].

This positional isomerism significantly affects the physicochemical and biological properties of the compounds. ψ-Tectorigenin demonstrates different metabolic characteristics and enzyme interactions compared to tectorigenin [18] [19]. Research has shown that ψ-tectorigenin exhibits distinct biological activities, including different protein tyrosine kinase inhibitory effects and cellular interaction profiles [18] [19].

The structural difference between these isomers influences their molecular recognition by biological targets and their overall pharmacological profiles. Both compounds can be isolated from similar plant sources, particularly from species within the Iridaceae family [15] [20], but their relative concentrations and biological significance may vary depending on the specific plant species and extraction conditions.

Structural Relationship to Other Isoflavones

Tectorigenin belongs to a broader family of isoflavone compounds that share structural similarities while exhibiting unique substitution patterns. Related compounds include genistein and daidzein, which represent fundamental isoflavone structures with different hydroxylation patterns [21] [22]. These relationships provide insight into structure-activity correlations and biosynthetic pathways.

The compound 7-O-methyltectorigenin represents a methylated derivative where the hydroxyl group at position 7 has been replaced by a methoxy group, resulting in the molecular formula C₁₇H₁₄O₆ and a molecular weight of 314.29 g/mol [23]. This structural modification demonstrates how hydroxyl group methylation can alter the compound's properties while maintaining the core isoflavone framework.

Other structurally related compounds include various glycosylated forms such as tectoridin, which represents the 7-glucoside derivative of tectorigenin [5]. These glycosidic conjugates typically exhibit altered solubility profiles and different biological activities compared to the aglycone form. The structural relationships among these compounds provide valuable information for understanding biosynthetic pathways and developing structure-activity relationships for pharmaceutical applications.

The Iris family (Iridaceae) represents the primary botanical source of tectorigenin, with this isoflavone being so abundant in this family that it is also known as "iris flavone" [1] [2]. The Iridaceae family contains numerous species distributed across temperate regions worldwide, with many demonstrating significant tectorigenin accumulation in their underground storage organs.

Belamcanda chinensis (Belamcandae Rhizoma)

Belamcanda chinensis (L.) DC., commonly known as the Chinese Blackberry Lily, stands as the most extensively studied and commercially important source of tectorigenin within the Iris family [1] [3] [4]. This species, native to China, Korea, and Japan, has been utilized in Traditional Chinese Medicine for centuries under the name Belamcandae Rhizoma [1] [5].

The rhizomes of Belamcanda chinensis contain exceptionally high concentrations of tectorigenin and its glycosidic derivatives [1] [6]. Chemical analysis reveals that tectorigenin exists alongside its glucoside tectoridin, with both compounds representing major bioactive constituents [6] [7]. The systematic name for tectorigenin isolated from this species is 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one monohydrate [5].

Research has demonstrated that Belamcanda chinensis rhizomes serve as a rich reservoir of isoflavonoids, containing not only tectorigenin but also related compounds such as isotectorigenin, irigenin, and various glycosidic forms [6]. The concentration and composition of these compounds can vary based on geographic origin, harvesting time, and processing methods [1].

Iris Species Distribution

Multiple Iris species across different geographic regions have been documented as sources of tectorigenin, demonstrating the widespread occurrence of this compound within the genus [1] [2] [8].

Iris tectorum Maxim (Roof Iris), distributed throughout East Asia and China, accumulates tectorigenin in both roots and rhizomes [1] [2]. This species has been the subject of extensive phytochemical investigations, revealing the presence of tectorigenin alongside other isoflavonoids such as tectoridin and embigenin [2].

Iris japonica Thunb. (Japanese Iris), found in China and Japan, contains tectorigenin throughout the whole plant [1] [9]. The metabolite profile of this species includes tectorigenin 7-O-glucoside (tectoridin) as a major component [9].

Iris germanica L. (German Iris), distributed from the Mediterranean to Asia, demonstrates significant tectorigenin accumulation in its rhizomes [1] [10]. Chemical investigations of this species have yielded tectorigenin alongside numerous other isoflavonoids and flavonoids [10].

Iris unguicularis Poiret (Unguiculate Iris), native to Mediterranean regions, contains tectorigenin in its rhizomatous tissues [1] [11]. This species has been noted for its neuroinflammatory activity, attributed partially to its tectorigenin content [11].

Other notable Iris species containing tectorigenin include Iris spuria L. from Europe and Asia, Iris dichotoma Pall. from Central Asia, Iris kashmiriana Baker from the Kashmir region, and Iris pseudacorus L., which has a broad distribution across Europe, Asia, and North America [1] [12]. Each of these species demonstrates unique patterns of tectorigenin accumulation and distribution within their tissues [1].

Leguminous Plant Sources

The Leguminosae (Fabaceae) family represents the second major botanical source of tectorigenin, with particular concentrations found in species of Pueraria and Dalbergia genera [1]. These leguminous sources often contain tectorigenin in different plant parts compared to Iridaceae species, with flowers and leaves being primary sites of accumulation.

Pueraria Species

The genus Pueraria provides significant sources of tectorigenin, particularly in the flowers of various species used in Traditional Chinese Medicine as Puerariae Flos [1] [13] [14].

Pueraria lobata (Willd.) Ohwi (Kudzu) flowers contain substantial amounts of tectorigenin and its glycosides [1] [15] [16]. Geographic variation significantly influences tectorigenin content, with flowers from northern China containing 26.46-43.28 mg/g of tectoridin compared to 10.00-19.81 mg/g in southern China samples [16]. The flowers also contain 6"-O-xylosyl-tectoridin, with northern samples showing 30.90-48.23 mg/g versus 11.08-37.03 mg/g in southern samples [16].

Pueraria thomsonii Benth. (Thomson Kudzu) flowers serve as a rich source of multiple isoflavones, with tectoridin content reaching 4.70% and tectorigenin comprising 0.83% of the extract [14] [17]. The hot-water extract from these flowers contains seven distinct isoflavones, with tectorigenin and its derivatives representing major bioactive components [18] [13]. Metabolic studies reveal that intestinal bacteria can convert the glycosidic forms to free tectorigenin [13] [19].

Pueraria thunbergiana Benth. (Thunberg Kudzu) flowers contain tectorigenin alongside other isoflavonoids including glycitein, tectoridin, and various xylosyl derivatives [20] [21]. Research has demonstrated the cytotoxic and differentiation-inducing properties of tectorigenin isolated from this species [20] [21].

Dalbergia Species

The genus Dalbergia provides important sources of tectorigenin, particularly from heartwood and leaf tissues [1] [22] [23].

Dalbergia odorifera T. Chen (Fragrant Rosewood), endemic to Hainan and Guangdong provinces of China, contains tectorigenin in its leaves [1] [24] [25]. Optimized extraction procedures have yielded tectorigenin concentrations of 1.057 mg/g dry weight from leaf tissues [25]. This species represents a valuable timber tree with significant medicinal properties, containing over 200 compounds including various isoflavonoids [24].

Dalbergia parviflora Roxb. (Small-flowered Rosewood), distributed throughout Southeast Asia and particularly abundant in Thailand, contains tectorigenin in its heartwood [1] [26] [23]. This species serves as a rich source of isoflavonoids with extensive structural diversity, including 27 different flavonoids with tectorigenin representing one of the major components [26]. The tectorigenin from this species has demonstrated inhibitory activity against mushroom tyrosinase [26].

Non-traditional Botanical Sources

Beyond the primary Iridaceae and Leguminosae families, tectorigenin occurs in several plant families representing diverse taxonomic groups and geographic distributions [1]. These non-traditional sources expand our understanding of tectorigenin's botanical distribution and provide alternative sources for research and potential commercial applications.

Codonopsis pilosula (Campanulaceae)

Codonopsis pilosula (Franch.) Nannf., belonging to the Campanulaceae family, represents an important non-traditional source of tectorigenin [1] [27]. This species, commonly known as Codonopsis and distributed throughout East Asia, accumulates tectorigenin in its root tissues [1].

The polysaccharides derived from Codonopsis pilosula have been extensively studied for their biological activities, including anti-tumor, antioxidant, and immunomodulatory effects [27]. While tectorigenin represents a minor component compared to the polysaccharides, its presence contributes to the overall therapeutic profile of this traditional medicinal plant [27]. Research indicates that Codonopsis pilosula polysaccharides work synergistically with other bioactive compounds, including tectorigenin and irigenin, to provide comprehensive therapeutic benefits [27].

Morus alba (Moraceae)

Morus alba L. (White Mulberry), a member of the Moraceae family with worldwide distribution, contains tectorigenin in both velamen and leaf tissues [1] [28]. This species represents one of the most widely distributed non-traditional sources of tectorigenin, with cultivation extending across temperate and subtropical regions globally [28].

The tectorigenin content in Morus alba contributes to the plant's extensive pharmacological profile, which includes antioxidant, anti-inflammatory, and metabolic regulatory activities [28] [29]. The leaves of Morus alba demonstrate significant variation in total polyphenol content, ranging from 23.2 to 55.4 mg gallic acid equivalent per gram, with tectorigenin representing one component of this diverse phytochemical profile [29].

The flavonoid composition of Morus alba leaves includes rutin, isoquercitrin, and astragalin as major components, with tectorigenin contributing to the overall bioactivity [29]. Geographic and seasonal variations significantly influence the tectorigenin content and overall phytochemical profile of this species [28].

Viola hondoensis (Violaceae)

Viola hondoensis W. Becker et H. Boissieu, a member of the Violaceae family distributed in southern Korea, provides a unique source of tectorigenin and its biologically active derivatives [1] [30] [31]. This species accumulates tectorigenin compounds in its aerial parts, representing a distinct pattern of distribution compared to rhizomatous sources [1].

Research on Viola hondoensis has revealed the presence of tectorigenin derivatives with enhanced biological activity compared to the parent compound [30]. Specifically, tectoridin-4'-O-beta-D-glucoside isolated from this species exhibits strong aldose reductase inhibitory activity with an IC50 value of 0.54 microM, demonstrating superior activity compared to natural tectorigenin and tectoridin [30].

The aerial parts of Viola hondoensis have been traditionally used in Korean medicine as an expectorant and remedy for skin eruptions [31] [32]. The tectorigenin derivatives from this species have shown significant activity in inhibiting matrix metalloproteinase-1 expression induced by ultraviolet irradiation in cultured human skin fibroblasts [31] [32].

Eleocharis dulcis (Cyperaceae)

Eleocharis dulcis (Burm. f.) Trin. ex Hensch. (Chinese Water Chestnut), belonging to the Cyperaceae family, represents an aquatic source of tectorigenin with worldwide distribution in tropical and subtropical aquatic environments [1] [33] [34]. This species accumulates tectorigenin specifically in the peel tissues, making it unique among tectorigenin sources [1] [33].

Chemical analysis of Chinese water chestnut peel extracts reveals tectorigenin as one of four major flavonoids, with concentrations reaching 12.41 mg/g in ethyl acetate fractions [33] [35]. The peel extract demonstrates significant antitumor, antioxidant, and nitrite scavenging effects, with tectorigenin contributing alongside fisetin, diosmetin, and luteolin to these biological activities [33].

The aquatic nature of Eleocharis dulcis provides a sustainable and renewable source of tectorigenin, as the plant can be cultivated in controlled aquatic environments [34]. The species demonstrates remarkable adaptability to different aquatic conditions and has been successfully cultivated across diverse geographic regions [34].

Recent metabolomic studies have identified 87 different flavonoids in Chinese water chestnut peels, with tectorigenin representing a significant component of this diverse phytochemical profile [36]. The presence of multiple bioactive compounds alongside tectorigenin suggests potential synergistic effects that may enhance the overall therapeutic value of extracts from this species [36].

| Plant Family | Number of Species | Primary Accumulation Site | Geographic Distribution | Major Representative |

|---|---|---|---|---|

| Iridaceae | 14+ | Rhizomes/Underground parts | Worldwide temperate regions | Belamcanda chinensis |

| Leguminosae | 5+ | Flowers/Leaves/Heartwood | East Asia, Southeast Asia | Pueraria thomsonii |

| Campanulaceae | 1 | Roots | East Asia | Codonopsis pilosula |

| Moraceae | 1 | Leaves/Velamen | Worldwide | Morus alba |

| Violaceae | 1 | Aerial parts | Southern Korea | Viola hondoensis |

| Cyperaceae | 1 | Peel | Worldwide aquatic | Eleocharis dulcis |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

2: Han NR, Nam SY, Hong S, Kim HY, Moon PD, Kim HJ, Cho H, Lee B, Kim HM, Jeong HJ. Improvement effects of a mixed extract of flowers of Pueraria thomsonii Benth. and peels of Citrus unshiu Markovich on postmenopausal symptoms of ovariectomized mice. Biomed Pharmacother. 2018 Apr 17;103:524-530. doi: 10.1016/j.biopha.2018.04.070. [Epub ahead of print] PubMed PMID: 29677538.

3: Gu J, Wu W, Huang M, Long F, Liu X, Zhu Y. Application of High-Performance Liquid Chromatography Coupled with Linear Ion Trap Quadrupole Orbitrap Mass Spectrometry for Qualitative and Quantitative Assessment of Shejin-Liyan Granule Supplements. Molecules. 2018 Apr 11;23(4). pii: E884. doi: 10.3390/molecules23040884. PubMed PMID: 29641474.

4: Zeng L, Yuan S, Shen J, Wu M, Pan L, Kong X. Suppression of human breast cancer cells by tectorigenin through downregulation of matrix metalloproteinases and MAPK signaling in vitro. Mol Med Rep. 2018 Mar;17(3):3935-3943. doi: 10.3892/mmr.2017.8313. Epub 2017 Dec 19. PubMed PMID: 29359782.

5: Bukvički D, Novaković M, Ab Ghani N, Marin PD, Asakawa Y. Secondary metabolites from endemic species Iris adriatica Trinajstić ex Mitić (Iridaceae). Nat Prod Res. 2017 Nov 10:1-4. doi: 10.1080/14786419.2017.1402309. [Epub ahead of print] PubMed PMID: 29126369.

6: Gong P, Deng F, Zhang W, Ji J, Liu J, Sun Y, Hu J. Tectorigenin attenuates the MPP(+)-induced SH-SY5Y cell damage, indicating a potential beneficial role in Parkinson's disease by oxidative stress inhibition. Exp Ther Med. 2017 Nov;14(5):4431-4437. doi: 10.3892/etm.2017.5049. Epub 2017 Aug 28. PubMed PMID: 29067118; PubMed Central PMCID: PMC5647714.

7: Applová L, Karlíčková J, Říha M, Filipský T, Macáková K, Spilková J, Mladěnka P. The isoflavonoid tectorigenin has better antiplatelet potential than acetylsalicylic acid. Phytomedicine. 2017 Nov 15;35:11-17. doi: 10.1016/j.phymed.2017.08.023. Epub 2017 Aug 24. PubMed PMID: 28991640.

8: Wang JF, Wang F, Zhao N, Yang CY, Wang GY, Wei Y, Zhang WY. [Preparation and release mechanism of tectorigenin intragastric floating sustained-release tablets]. Zhongguo Zhong Yao Za Zhi. 2017 Jan;42(2):298-302. doi: 10.19540/j.cnki.cjcmm.20161222.030. Chinese. PubMed PMID: 28948734.

9: Wang CL, Li, Wang CD, Xiao F, Zhu JF, Shen C, Zuo B, Cui YM, Wang H, Gao Y, Hu GL, Zhang XL, Chen XD. Anti-inflammatory and anti-osteoarthritis effects of tectorigenin. Biol Open. 2017 Aug 15;6(8):1130-1136. doi: 10.1242/bio.024562. PubMed PMID: 28642243; PubMed Central PMCID: PMC5576074.

10: Bulgakov VP, Vereshchagina YV, Veremeichik GN. Anticancer Polyphenols from Cultured Plant Cells: Production and New Bioengineering Strategies. Curr Med Chem. 2017 Jun 8. doi: 10.2174/0929867324666170609080357. [Epub ahead of print] PubMed PMID: 28595545.

11: Li S, Li S, Huang Y, Liu C, Chen L, Zhang Y. Ionic-liquid-based ultrasound-assisted extraction of isoflavones from Belamcanda chinensis and subsequent screening and isolation of potential α-glucosidase inhibitors by ultrafiltration and semipreparative high-performance liquid chromatography. J Sep Sci. 2017 Jun;40(12):2565-2574. doi: 10.1002/jssc.201700258. Epub 2017 Jun 1. PubMed PMID: 28444982.

12: Zhang Y, He L, Yue S, Huang Q, Zhang Y, Yang J. Characterization and evaluation of a self-microemulsifying drug delivery system containing tectorigenin, an isoflavone with low aqueous solubility and poor permeability. Drug Deliv. 2017 Nov;24(1):632-640. doi: 10.1080/10717544.2017.1284946. PubMed PMID: 28283000.

13: Li S, Li S, Liu C, Liu C, Zhang Y. Extraction and isolation of potential anti-stroke compounds from flowers of Pueraria lobata guided by in vitro PC12 cell model. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Mar 24;1048:111-120. doi: 10.1016/j.jchromb.2017.02.009. Epub 2017 Feb 14. PubMed PMID: 28236683.

14: Zhang R, Piao MJ, Oh MC, Park JE, Shilnikova K, Moon YJ, Kim DH, Jung U, Kim IG, Hyun JW. Protective Effect of an Isoflavone, Tectorigenin, Against Oxidative Stress-induced Cell Death via Catalase Activation. J Cancer Prev. 2016 Dec;21(4):257-263. doi: 10.15430/JCP.2016.21.4.257. Epub 2016 Dec 30. PubMed PMID: 28053960; PubMed Central PMCID: PMC5207610.

15: Li LC, Kan LD. Traditional Chinese medicine for pulmonary fibrosis therapy: Progress and future prospects. J Ethnopharmacol. 2017 Feb 23;198:45-63. doi: 10.1016/j.jep.2016.12.042. Epub 2016 Dec 28. Review. PubMed PMID: 28038955.

16: Li S, Li S, Tang Y, Liu C, Chen L, Zhang Y. Ultrafiltration-LC-MS combined with semi-preparative HPLC for the simultaneous screening and isolation of lactate dehydrogenase inhibitors from Belamcanda chinensis. J Sep Sci. 2016 Dec;39(23):4533-4543. doi: 10.1002/jssc.201600703. Epub 2016 Nov 8. PubMed PMID: 27734585.

17: Zhan G, Pan L, Tu K, Jiao S. Antitumor, Antioxidant, and Nitrite Scavenging Effects of Chinese Water Chestnut (Eleocharis dulcis) Peel Flavonoids. J Food Sci. 2016 Oct;81(10):H2578-H2586. doi: 10.1111/1750-3841.13434. Epub 2016 Sep 7. PubMed PMID: 27603811.

18: Li L, Liu JZ, Luo M, Wang W, Huang YY, Efferth T, Wang HM, Fu YJ. Efficient extraction and preparative separation of four main isoflavonoids from Dalbergia odorifera T. Chen leaves by deep eutectic solvents-based negative pressure cavitation extraction followed by macroporous resin column chromatography. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Oct 15;1033-1034:40-48. doi: 10.1016/j.jchromb.2016.08.005. Epub 2016 Aug 3. PubMed PMID: 27517524.

19: Tang Y, Li S, Li S, Yang X, Qin Y, Zhang Y, Liu C. Screening and isolation of potential lactate dehydrogenase inhibitors from five Chinese medicinal herbs: Soybean, Radix pueraria, Flos pueraria, Rhizoma belamcandae, and Radix astragali. J Sep Sci. 2016 Jun;39(11):2043-9. doi: 10.1002/jssc.201600050. Epub 2016 May 3. PubMed PMID: 27059876.

20: Zhang L, Wei K, Xu J, Yang D, Zhang C, Wang Z, Li M. Belamcanda chinensis (L.) DC-An ethnopharmacological, phytochemical and pharmacological review. J Ethnopharmacol. 2016 Jun 20;186:1-13. doi: 10.1016/j.jep.2016.03.046. Epub 2016 Mar 23. Review. PubMed PMID: 27032710.

Explore Compound Types